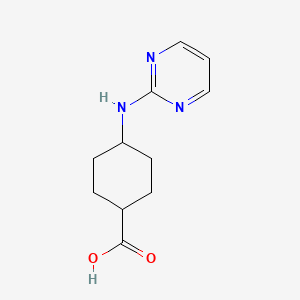

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit anticancer properties. The structural framework of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid allows it to target specific pathways within cancer cells, potentially inhibiting growth and proliferation .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is well-documented4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid could serve as a scaffold for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Applications

Due to their chemical structure, pyrimidine derivatives like 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid may possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases .

Antioxidant Effects

The potential antioxidant effects of pyrimidine derivatives are being explored. These compounds could help in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage .

Synthesis of Heterocyclic Compounds

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid: is used as a raw material for the synthesis of a wide variety of heterocyclic compounds. Its pyrimidine core is essential in organic synthesis and the development of heterocyclic chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .

Mode of Action

This compound interacts with RXRα as an antagonist . It selectively binds to RXRα-LBD (Ligand Binding Domain) with submicromolar affinity . This binding inhibits the activity induced by 9-cis-RA in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with RXRα affects the pathways controlled by this receptor. It leads to the induction of time-and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity , leading to RXRα-dependent apoptosis .

Pharmacokinetics

The compound shows potent anti-proliferative activity against human cancer cell lines hepg2 and a549 cells . It also has low cytotoxic property in normal cells such as LO2 and MRC-5 cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell viability in cancer cell lines . It also induces apoptosis in these cells through the stimulation of caspase-3 activity .

Future Directions

The future directions for research on “4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, pyrimidine derivatives are being explored as potential modulators of RXRα as anticancer agents .

properties

IUPAC Name |

4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDWHPPRSFBSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)